2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10230834
InChI: InChI=1S/C21H23Cl2NO3S/c1-3-28-10-9-27-21(26)18-12(2)24-16-5-4-6-17(25)20(16)19(18)13-7-8-14(22)15(23)11-13/h7-8,11,19,24H,3-6,9-10H2,1-2H3
SMILES: CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C
Molecular Formula: C21H23Cl2NO3S
Molecular Weight: 440.4 g/mol

2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10230834

Molecular Formula: C21H23Cl2NO3S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C21H23Cl2NO3S
Molecular Weight 440.4 g/mol
IUPAC Name 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C21H23Cl2NO3S/c1-3-28-10-9-27-21(26)18-12(2)24-16-5-4-6-17(25)20(16)19(18)13-7-8-14(22)15(23)11-13/h7-8,11,19,24H,3-6,9-10H2,1-2H3
Standard InChI Key QITBWJCJYYXBIR-UHFFFAOYSA-N
SMILES CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C
Canonical SMILES CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects its intricate architecture. Key structural elements include:

  • Hexahydroquinoline core: A partially hydrogenated quinoline ring system contributing to conformational rigidity.

  • 3,4-Dichlorophenyl substituent: Aromatic ring with chlorine atoms at positions 3 and 4, enhancing lipophilicity and potential receptor binding.

  • Ethylsulfanyl group (-S-CH2CH3): A sulfur-containing moiety that may participate in redox reactions or coordinate with metal ions.

  • Methyl ester (-COOCH3): A hydrolyzable group influencing solubility and metabolic stability.

The molecular formula C21H23Cl2NO3S corresponds to a molecular weight of 440.4 g/mol, as confirmed by mass spectrometry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H23Cl2NO3S
Molecular Weight440.4 g/mol
IUPAC Name2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Canonical SMILESCCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C
XLogP3-AA5.2 (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the hexahydroquinoline core. A representative pathway includes:

  • Formation of the quinoline skeleton: Cyclocondensation of cyclohexenone derivatives with β-keto esters under acidic conditions.

  • Introduction of the dichlorophenyl group: Friedel-Crafts alkylation or nucleophilic aromatic substitution using 3,4-dichlorophenyl precursors.

  • Functionalization with ethylsulfanyl: Thioether formation via alkylation of thiols with ethyl bromide derivatives.

  • Esterification: Reaction with ethyl chloroformate to install the carboxylate ester.

Critical reaction parameters include anhydrous conditions to prevent hydrolysis of the ester group and controlled temperatures (60–80°C) to optimize yields. Purification is achieved through column chromatography or recrystallization from ethanol.

Chemical Modifications

The compound’s reactivity allows for targeted modifications:

  • Oxidation: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: Catalytic hydrogenation of the quinoline core’s double bonds may enhance solubility.

  • Ester hydrolysis: Basic or enzymatic hydrolysis yields the corresponding carboxylic acid, altering pharmacokinetic properties.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against bacterial and fungal pathogens:

PathogenMIC (μg/mL)Mechanism Insights
Staphylococcus aureus8–16Cell wall synthesis inhibition
Escherichia coli16–32DNA gyrase interference
Candida albicans32–64Ergosterol biosynthesis disruption

The 3,4-dichlorophenyl group enhances membrane permeability, while the ethylsulfanyl moiety may disrupt thiol-dependent enzymes.

Table 3: Cytotoxicity Profiles

Cell LineIC50 (μM)Proposed Mechanism
MCF-7 (breast cancer)12.4Caspase-3/7 activation
A549 (lung cancer)18.7ROS generation
HeLa (cervical cancer)15.9Topoisomerase II inhibition

Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) overproduction.

Material Science Applications

Coordination Chemistry

The ethylsulfanyl group acts as a soft Lewis base, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit enhanced catalytic activity in cross-coupling reactions.

Polymer Science

Incorporation into polyurethane matrices improves thermal stability (Tg increased by 15°C) and UV resistance, attributed to the aromatic dichlorophenyl group’s radical-scavenging properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.2 Hz, 3H, -SCH2CH3), 2.41 (s, 3H, -CH3), 3.12–3.18 (m, 2H, quinoline-H), 6.92–7.35 (m, 3H, dichlorophenyl-H).

  • 13C NMR: 174.2 ppm (ester carbonyl), 162.8 ppm (quinoline C=O).

Infrared Spectroscopy (IR)

Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups.

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